Gadelaidic acid
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Overview
Description
Gadelaidic acid is a long-chain fatty acid with the chemical formula C19H37COOH. It is an icosenoic acid characterized by a trans-double bond at position 9. This compound is a colorless oily solid and is known for its hydrophobic nature, making it practically insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gadelaidic acid typically involves the isomerization of oleic acid. This process can be achieved through various methods, including catalytic hydrogenation followed by dehydrogenation. The reaction conditions often involve the use of metal catalysts such as palladium or platinum under controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, this compound can be produced through the partial hydrogenation of vegetable oils. This method involves the use of nickel catalysts at elevated temperatures and pressures to achieve the desired trans-configuration of the double bond .
Chemical Reactions Analysis
Types of Reactions
Gadelaidic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, including aldehydes and ketones.
Reduction: The reduction of this compound typically results in the formation of saturated fatty acids.
Substitution: Substitution reactions involving this compound can lead to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
Gadelaidic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of trans-fatty acids in various chemical reactions.
Biology: Investigated for its effects on cellular processes and membrane fluidity.
Medicine: Studied for its potential role in inhibiting carcinogenesis caused by certain chemical agents.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which gadelaidic acid exerts its effects involves its interaction with cellular membranes. The trans-configuration of the double bond affects the fluidity and permeability of the membrane, influencing various cellular processes. This compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Elaidic acid: Another trans-fatty acid with a similar structure but differing in the position of the double bond.
Oleic acid: A cis-fatty acid with a similar carbon chain length but with a cis-configuration of the double bond.
Linoleic acid: A polyunsaturated fatty acid with two cis-double bonds at different positions.
Uniqueness
Gadelaidic acid is unique due to its specific trans-configuration at position 9, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interaction with biological membranes, making it a valuable compound for various research applications .
Biological Activity
Gadelaidic acid, a fatty acid derivative found in various natural sources, has garnered attention for its potential biological activities. This article explores the compound's biological activity through various studies, highlighting its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a long-chain unsaturated fatty acid. Its molecular formula is C18H34O2, and it has a notable structure that contributes to its biological activities. The compound's hydrophobic nature allows it to interact effectively with cellular membranes, influencing various biological processes.
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, research involving the extraction of this compound from Prunus mahaleb seed oil indicated that it possesses radical scavenging capabilities, which can mitigate oxidative stress in cells.
Table 1: Antioxidant Activity of this compound
Study Reference | Source | Antioxidant Method | IC50 Value (µg/mL) |
---|---|---|---|
Prunus mahaleb Seed Oil | DPPH Scavenging Assay | 45.2 | |
Prunus mahaleb Seed Oil | ABTS Assay | 32.7 |
These findings suggest that this compound may serve as a potential antioxidant supplement in preventing oxidative damage associated with various diseases.
Anti-Inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.
Case Study: Inhibition of COX-2 Activity
A study assessed the inhibitory effect of this compound on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The results indicated a significant reduction in COX-2 activity, suggesting that this compound could be beneficial in managing inflammatory conditions.
Table 2: COX-2 Inhibition by this compound
This inhibition highlights the compound's potential as a therapeutic agent in inflammatory diseases such as arthritis and cardiovascular disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may modulate several signaling pathways involved in inflammation and oxidative stress response.
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) Pathway : this compound may inhibit NF-kB activation, leading to decreased expression of inflammatory genes.
- Mitogen-Activated Protein Kinase (MAPK) Pathway : It might also influence MAPK signaling, which is crucial for cellular responses to stress and inflammation.
Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Cardiovascular Health : Due to its antioxidant and anti-inflammatory properties, this compound may help reduce the risk of cardiovascular diseases.
- Metabolic Disorders : Its potential role in modulating inflammation suggests benefits for conditions like obesity and diabetes.
- Dermatological Uses : The anti-inflammatory effects may be advantageous in treating skin conditions such as acne or psoriasis.
Properties
CAS No. |
506-31-0 |
---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
icos-9-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22) |
InChI Key |
LQJBNNIYVWPHFW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)O |
melting_point |
23.0 °C |
Key on ui other cas no. |
506-31-0 |
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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